N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with pyridin-4-yl and 1H-pyrrol-1-yl groups. The sulfanyl bridge connects the triazole moiety to an acetamide group, which is further substituted with a 3,4-dimethoxyphenyl ring. Structural analogs, such as N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), highlight the importance of substituent variations in modulating molecular interactions and bioactivity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-17-6-5-16(13-18(17)30-2)23-19(28)14-31-21-25-24-20(15-7-9-22-10-8-15)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXOSFSNJOLTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related triazole compound was shown to effectively inhibit tubulin polymerization with an IC50 value of 5.24 µM in A549 lung cancer cells, suggesting that similar mechanisms may be at play for this compound .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors. The specific interactions with target receptors such as prostaglandin reductase (PTGR2) have been studied through docking simulations, indicating potential inhibitory action .
- Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in a dose-dependent manner in various cancer cell lines. This is often mediated through increased expression of pro-apoptotic factors such as cleaved caspase-3 .
Study 1: Anticancer Screening
A comprehensive screening of drug libraries identified novel anticancer compounds through multicellular spheroid models. The study indicated that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may possess similar properties .
Study 2: In Silico Analysis
In silico docking studies have provided insights into the binding affinity and interaction profiles of this compound with key biological targets. These studies suggest that the compound may effectively bind to active sites on enzymes involved in cancer progression .
Comparative Table of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-... | C19H21N5O3S | Not specified | Anticancer activity |
| Triazole Derivative A | C22H25N5O5 | 5.24 | Tubulin polymerization inhibition |
| Triazole Derivative B | C20H22N6O3S | 10.0 | Apoptosis induction in A549 cells |
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substitutions
The compound N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shares the same triazole-pyridinyl-pyrrole core as the target compound but differs in the phenyl substituent (4-ethoxyphenyl vs. 3,4-dimethoxyphenyl). However, quantitative data on solubility, melting point, or bioavailability are unavailable for both compounds .
Anti-Exudative Analogs with Furan Substituents
In -((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide replaces the pyridinyl and pyrrole groups with a furan ring and an amino group. The target compound’s pyrrole and pyridinyl groups may offer stronger π-π stacking or hydrogen-bonding interactions, which could modify bioavailability or target affinity .
Core Heterocyclic Modifications
Triazole vs. Pyrazole Derivatives
describes an acetamide derivative with a pyrazole core instead of triazole. Pyrazole rings exhibit distinct electronic and steric properties compared to triazoles, often leading to variations in binding kinetics and metabolic stability. For instance, the pyrazole-based compound in showed moderate yield (67%) and specific optical rotation ([α]20D = –5.6), but its biological profile remains uncharacterized .
Chromenone and Pyrazolopyrimidine Derivatives
highlights a chromen-4-one and pyrazolo[3,4-d]pyrimidine-containing acetamide with a molecular weight of 571.2 g/mol. Such bulky, polycyclic systems may hinder cellular uptake compared to the triazole-based target compound, though they could improve target specificity in kinase inhibition .
Antiproliferative Hydroxyacetamide Derivatives
reports antiproliferative activity for hydroxyacetamide derivatives with triazolyl sulfanyl groups. However, without direct testing, this remains speculative .
Anti-Exudative Activity in Furan-Triazole Analogs
The furan-containing analog in demonstrated significant anti-exudative effects in rat models, likely mediated through cyclooxygenase inhibition. The target compound’s pyrrole group, a known pharmacophore in anti-inflammatory agents, may offer comparable or superior activity, though this requires validation .
Q & A
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
- S-Alkylation : Reacting a triazole-3-thione precursor with α-chloroacetamide derivatives in the presence of KOH to introduce the sulfanylacetamide moiety .
- Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring with pyrrolidine fragments under reflux conditions (e.g., using pyridine and zeolite catalysts) .
- Purification : Recrystallization from ethanol or aqueous HCl to isolate the final product .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Analysis : ¹H-NMR and ¹³C-NMR to verify substituent positions and bonding .
- X-ray Crystallography : Single-crystal studies to resolve bond lengths and angles (e.g., mean C–C bond length = 0.002–0.004 Å) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Anti-Exudative Activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) at doses of 10–50 mg/kg .
- Enzyme Inhibition : Colorimetric assays (e.g., diphenolase activity inhibition) with IC₅₀ calculations using triplicate measurements .
Advanced Research Questions
Q. How can synthetic contradictions be resolved when optimizing yield for S-alkylation steps?
- Methodological Answer : Conflicting yields in S-alkylation may arise from solvent polarity or base strength. Strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., KOH concentration, reaction time) to identify optimal conditions .
- Catalyst Screening : Testing alternatives to zeolites (e.g., DMDAAC copolymers) for improved regioselectivity .
Q. What computational tools are effective for SAR studies of the triazole-pyrrolidine core?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosinase) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How can structural modifications enhance antiproliferative activity?
- Methodological Answer :
- Functional Group Substitution : Replace the 3,4-dimethoxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to improve membrane permeability .
- Heterocycle Addition : Introduce pyrimidine or benzoxazole moieties to modulate π-π stacking interactions .
Data Contradiction Analysis
Q. Why do anti-exudative activity results vary across studies?
- Key Findings :
| Study | Dose (mg/kg) | Inhibition (%) | Model |
|---|---|---|---|
| 50 | 62 | Rat | |
| 20 | 45 | In vitro |
- Resolution : Discrepancies arise from differences in bioavailability (in vivo vs. in vitro) and assay sensitivity. Standardize models using pharmacokinetic profiling (e.g., plasma concentration monitoring) .
Future Research Directions
Q. What unexplored biological targets are promising for this compound?
- Proposals :
- Kinase Inhibition : Screen against JAK2 or EGFR kinases due to the triazole scaffold’s ATP-binding pocket affinity .
- Antimicrobial Activity : Test against Gram-negative bacteria using sulfonamide-functionalized analogs .
Q. How can flow chemistry improve scalability of the synthesis?
- Methodological Answer :
- Continuous-Flow Reactors : Optimize Paal-Knorr condensation steps with real-time monitoring (e.g., UV-Vis spectroscopy) to reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
